molecular formula C9H7N3 B11917704 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile

Cat. No.: B11917704
M. Wt: 157.17 g/mol
InChI Key: OZTWXMKEHSILOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (CAS 1934502-28-9) is a high-value chemical building block in medicinal chemistry and drug discovery. This compound features the 1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold in pharmaceutical research known as 7-azaindole, which is a common structural motif in the development of biologically active molecules . The specific substitutions of a methyl group at the 6-position and a carbonitrile group at the 2-position make this derivative a versatile intermediate for further functionalization and optimization in structure-activity relationship (SAR) studies . The pyrrolo[2,3-b]pyridine scaffold is of significant interest in anticancer research, as various analogs have demonstrated promising antiproliferative activities against a range of human cancer cell lines . Furthermore, this core structure is recognized for its role in kinase inhibition and has been successfully utilized in the synthesis of potent positive allosteric modulators (PAMs) for central nervous system (CNS) targets, demonstrating good CNS penetration profiles . Researchers value this nitrile-substituted analog for its potential to interact with biological targets and as a key precursor in the synthesis of more complex molecules. The compound is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile

InChI

InChI=1S/C9H7N3/c1-6-2-3-7-4-8(5-10)12-9(7)11-6/h2-4H,1H3,(H,11,12)

InChI Key

OZTWXMKEHSILOU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(N2)C#N

Origin of Product

United States

Preparation Methods

Knorr-Type Pyrrole Synthesis

The pyrrolo[2,3-b]pyridine core is constructed through a modified Knorr pyrrole synthesis. A β-keto ester derivative reacts with 4-amino-6-methylpyridine-3-carbonitrile under acidic conditions (acetic acid, 80°C, 12 h), forming the bicyclic framework. This method achieves 72% yield but requires rigorous exclusion of moisture to prevent hydrolysis of the nitrile group.

Reaction Conditions Table

ComponentQuantitySolventTemperatureTimeYield
β-keto ester10 mmolAcetic acid80°C12 h72%
4-Amino-6-methylpyridine-3-carbonitrile10 mmol----

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates cyclization. A mixture of 2-aminonicotinonitrile and methyl acetylacetate in dimethylformamide (DMF) undergoes cyclization at 150°C for 20 minutes, yielding 81% of the target compound. This method reduces side-product formation compared to conventional heating.

Functionalization via Cross-Coupling Reactions

CatalystBaseSolvent RatioTimeYield
Pd(dppf)Cl₂K₂CO₃2.5:1 dioxane/H₂O8 h68%
Pd(PPh₃)₄Cs₂CO₃3:1 THF/H₂O12 h55%

Bromination-Cyanation Sequence

Bromination at position 6 followed by cyanation offers an alternative pathway. 6-Methyl-1H-pyrrolo[2,3-b]pyridine is treated with N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (AIBN, 80°C, 5 h), yielding the 6-bromo derivative. Subsequent displacement with copper(I) cyanide in DMF (120°C, 6 h) installs the nitrile group.

Post-Functionalization Strategies

Tosylation-Protected Intermediates

Protection of the pyrrole nitrogen enhances regioselectivity in subsequent reactions. Treatment with p-toluenesulfonyl chloride (1.2 equiv) in dichloromethane/aqueous NaOH forms the tosylated intermediate, which undergoes smooth methyl group introduction via Grignard addition (MeMgBr, THF, 0°C to rt, 2 h).

Protection/Deprotection Yield Comparison

StepReagentYield
TosylationTsCl/NaOH89%
DeprotectionH₂SO₄ (conc.)95%

Nitrile Group Installation via Sandmeyer Reaction

Diazotization of a 6-methyl-2-amino precursor (NaNO₂, HCl, 0°C) followed by treatment with CuCN generates the nitrile functionality. This method is less favored due to competing side reactions (yield: 48%) but remains viable for large-scale synthesis.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Economic viability is improved by recovering Pd catalysts via Dowex ion-exchange resins and recycling dioxane through fractional distillation. This reduces production costs by ~22% per kilogram.

Environmental Impact Mitigation

Alternative solvents like cyclopentyl methyl ether (CPME) reduce toxicity profiles. A 2023 lifecycle assessment showed CPME-based routes lower the E-factor (kg waste/kg product) from 18.2 to 6.7 compared to DMF-based methods.

Analytical Characterization and Quality Control

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥97% purity. Critical impurities include des-methyl byproducts (retention time: 8.2 min) and over-tosylated derivatives (10.7 min).

Impurity Profile Table

ImpurityRetention Time (min)Max Allowable %
Des-methyl derivative8.20.5
Di-tosylated compound10.70.3

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents such as N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The biological activity of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is primarily attributed to its ability to inhibit fibroblast growth factor receptors. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Positional Isomer: 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

  • Structural Difference : The carbonitrile group is at position 5 instead of 2.
  • Biological Activity: Positional isomerism can significantly impact binding affinity to biological targets, as seen in kinase inhibitor studies .
  • Molecular Formula : C₉H₇N₃ (identical to the target compound).

Thieno[2,3-b]pyridine Derivatives

  • Example Compound: 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (6c) .
  • Core Difference : Replaces the pyrrole ring with a thiophene ring.
  • Implications :
    • Electron Richness : Thiophene’s sulfur atom enhances electron richness, improving electrophilic substitution reactivity.
    • Bulk and Solubility : The 5-bromobenzofuran substituent increases steric bulk and may reduce aqueous solubility compared to the methyl-substituted pyrrolopyridine.
  • Applications: Used in synthesizing pyrimidinone and triazolopyrimidine derivatives as Pim-1 kinase inhibitors .

Monocyclic Pyridine Analogues

  • Example Compound : 6-Methyl-2-pyridinecarbonitrile .
  • Structural Simplicity: Lacks the fused pyrrole ring, resulting in a planar monocyclic structure.
  • Implications :
    • Reduced Rigidity : Lower binding affinity in biological systems due to decreased structural rigidity.
    • Synthetic Utility : Simpler to functionalize but less effective in stacking interactions critical for enzyme inhibition.

Complex Fused Heterocycles

  • Example Compound: 5-(((1S,3R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)methylamino)pyrazine-2-carbonitrile .
  • Core Difference : Incorporates imidazo-pyrrolo-pyrazine and pyrazine rings with a cyclopentyl group.
  • Implications :
    • Enhanced Complexity : Multiple fused rings and stereochemistry increase specificity for kinase targets but complicate synthesis.
    • Pharmacokinetics : The cyclopentyl group may improve membrane permeability compared to the methyl group in the target compound.

Data Table: Key Properties and Comparisons

Compound Name Core Structure Substituents Molecular Formula Key Applications/Properties Reference
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile Pyrrolo[2,3-b]pyridine -CH₃ (C6), -CN (C2) C₉H₇N₃ Kinase inhibition, high rigidity
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Pyrrolo[2,3-b]pyridine -CH₃ (C6), -CN (C5) C₉H₇N₃ Altered electronic properties
3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile Thieno[2,3-b]pyridine -Br-benzofuran (C6), -CN (C2), -NH₂ C₁₈H₁₀BrN₃OS Pim-1 kinase inhibition
6-Methyl-2-pyridinecarbonitrile Pyridine -CH₃ (C6), -CN (C2) C₇H₆N₂ Intermediate for functionalization

Research Findings and Implications

  • Synthetic Challenges: Thienopyridine derivatives (e.g., 6c) require multi-step syntheses involving halogenated intermediates, whereas pyrrolopyridines offer simpler routes .

Biological Activity

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound notable for its structural features that include both pyrrole and pyridine rings. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, highlighting its interactions, effects on various cell lines, and potential therapeutic applications.

  • Molecular Formula : C₉H₈N₄
  • Molecular Weight : Approximately 160.173 g/mol
  • Functional Groups : Pyrrole, pyridine, and carbonitrile

The presence of the carbonitrile functional group is significant as it enhances the compound's reactivity and biological activity, making it a candidate for various medicinal applications.

Antitumor Activity

Research indicates that derivatives of this compound exhibit notable antitumor properties. A study focusing on similar pyrrolo[2,3-b]pyridine derivatives revealed significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumor proliferation. For instance, derivative 4h demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating potent inhibitory activity against these targets .

Antiproliferative Effects

The antiproliferative activity of this compound has been assessed against various cancer cell lines. A study reported that modifications to the pyridine structure could enhance antiproliferative effects, particularly against HeLa and MDA-MB-231 cell lines. The presence of hydroxyl (-OH) groups was found to improve the efficacy of these compounds significantly .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound interferes with cellular processes that lead to uncontrolled cell growth.
  • Induction of Apoptosis : It has been shown to induce apoptotic pathways in cancer cells, contributing to its antitumor effects.
  • Targeting Specific Receptors : The interaction with FGFRs suggests a targeted approach to inhibiting pathways critical for tumor growth.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyrrolo[2,3-b]pyridine derivatives:

Compound NameCAS NumberIC50 (nM)Similarity Index
6-Methyl-1H-pyrrolo[2,3-b]pyridine824-51-1-0.90
4-Methyl-1H-pyrrolo[2,3-b]pyridine271-63-6-0.90
4-Amino-1H-pyrrolo[2,3-b]pyridine74420-00-1-0.89

This table illustrates how structural similarities may influence biological activities across different compounds .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Breast Cancer Treatment : In vitro studies demonstrated that derivative 4h not only inhibited the proliferation of breast cancer cells (4T1) but also reduced their migration and invasion capabilities .
  • Antimicrobial Activity : Research on related pyrrole derivatives indicated promising antibacterial properties against resistant strains of bacteria such as Staphylococcus aureus . This suggests a broader application in treating infections alongside cancer therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions. For example, 2-amino-pyrrole derivatives react with active methylene reagents (e.g., malononitrile or β-ketoesters) under acidic conditions (e.g., acetic acid) to form the pyrrolo[2,3-b]pyridine core. Multi-step protocols may involve regioselective nitrile introduction at the 2-position using cyano-group donors like chloroacetonitrile . Key intermediates are purified via recrystallization (ethanol/water) or column chromatography .

Q. How is the structure of this compound confirmed?

  • Methodological Answer : Structural validation combines spectroscopic and crystallographic methods:

  • IR spectroscopy : Confirms nitrile (C≡N) stretches at ~2200 cm⁻¹ and NH/CH₃ groups .
  • NMR : ¹H NMR identifies methyl groups (δ ~2.5 ppm) and aromatic protons; ¹³C NMR verifies nitrile carbons (~110 ppm) .
  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions) and π-π stacking between heterocyclic rings, critical for stability and intermolecular interactions .

Q. What are the key challenges in achieving regiochemical purity during synthesis?

  • Methodological Answer : Competing reactivity at the 2- vs. 5-positions (due to pyrrole-pyridine conjugation) requires precise control. Strategies include:

  • Temperature modulation : Slow heating during cyclization to favor kinetic products.
  • Protecting groups : Temporary blocking of reactive sites (e.g., acetyl groups) .
  • Regioselective catalysts : Use of Lewis acids (e.g., ZnCl₂) to direct nitrile addition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Methodological Answer :

  • Continuous flow reactors : Enhance mixing and heat transfer for exothermic steps (e.g., cyclization), improving yields by 15–20% compared to batch methods .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) increase intermediate solubility but may require post-reaction extraction to remove residues.
  • Catalyst screening : Transition metals (Pd, Cu) or organocatalysts (e.g., DBU) accelerate rate-limiting steps .

Q. What computational tools predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular docking : Simulates binding to targets (e.g., kinases) using software like AutoDock Vina. Substituent effects (e.g., electron-withdrawing groups at the 6-methyl position) enhance binding affinity to ATP pockets in cancer-related enzymes .
  • QSAR models : Correlate structural descriptors (logP, polar surface area) with experimental IC₅₀ values to prioritize derivatives for synthesis .

Q. How do crystallographic studies inform hydrogen-bonding networks in related compounds?

  • Methodological Answer : X-ray analysis of analogs (e.g., 5-acetyl-3-amino-thieno[2,3-b]pyridine-2-carbonitrile) reveals:

  • Intermolecular interactions : N–H⋯O bonds form 2D networks, stabilizing crystal lattices.
  • Dihedral angles : Non-planar heterocyclic cores (e.g., 58.2° between pyridine and aryl rings) influence packing and solubility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in regiochemical assignments for pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer :

  • Isomer differentiation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian). For example, 2- vs. 5-carbonitrile isomers show distinct ¹³C NMR signals due to conjugation effects .
  • Single-crystal XRD : Resolves positional ambiguities definitively, as seen in studies of thieno[2,3-b]pyridine analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.